2,3,4-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Overview
Description
2,3,4-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a benzenesulfonamide core with three methyl groups attached to the benzene ring and an indole moiety linked via an ethyl chain. The presence of the indole structure is significant due to its widespread occurrence in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Sulfonamide Formation: The benzenesulfonamide core is formed by reacting benzenesulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,3,4-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation using alkyl halides and Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Introduction of various alkyl or acyl groups on the benzene ring.
Scientific Research Applications
2,3,4-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can interfere with metabolic pathways, such as those involved in cell wall synthesis in bacteria or DNA replication in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,3,4-trimethylbenzenesulfonamide: Lacks the indole moiety, making it less biologically active.
N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide: Lacks the three methyl groups on the benzene ring, which may affect its chemical reactivity and biological activity.
Uniqueness
2,3,4-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide is unique due to the combination of the indole moiety and the methylated benzenesulfonamide core. This structure imparts specific chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2,3,4-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-13-9-10-20(15(3)14(13)2)25(23,24)21-12-11-17-16(4)22-19-8-6-5-7-18(17)19/h5-10,21-22H,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMFQJQJBRSPOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCC2=C(NC3=CC=CC=C32)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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